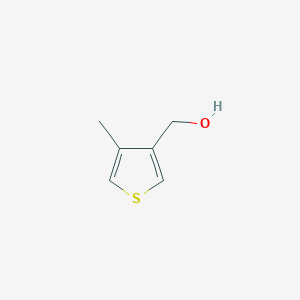

(4-Methylthiophen-3-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methylthiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c1-5-3-8-4-6(5)2-7/h3-4,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLROBEQPUCFGLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Synthesis of (4-Methylthiophen-3-yl)methanol

Executive Summary

(4-Methylthiophen-3-yl)methanol (CAS: 856937-69-4) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors (e.g., PLK1 inhibitors) and advanced materials. Its structural significance lies in the specific 3,4-substitution pattern of the thiophene ring, a motif that is non-trivial to access via direct electrophilic aromatic substitution due to the directing effects of the sulfur atom (which favors the

This guide outlines two distinct, high-fidelity synthetic pathways designed for research and early-phase development. Pathway A utilizes a lithiation-trapping strategy ideal for laboratory-scale precision, while Pathway B offers a robust reduction protocol suitable for scaling up from carboxylic acid precursors.

Part 1: Retrosynthetic Analysis & Strategy

To achieve the 3,4-substitution pattern, one must bypass the natural reactivity of the thiophene ring. Direct functionalization of 3-methylthiophene typically yields the 2-substituted product. Therefore, the synthesis relies on "pre-functionalized" halogenated handles or carboxylic acid derivatives.

Strategic Disconnections

-

C–C Bond Formation (Organometallic): Disconnection of the hydroxymethyl group reveals a 3-bromo-4-methylthiophene precursor, accessible for lithium-halogen exchange.

-

Functional Group Interconversion (Reduction): Disconnection to the corresponding aldehyde or carboxylic acid.

Figure 1: Retrosynthetic tree illustrating the two primary approaches: the organometallic route via bromide (red) and the reduction route via acid/aldehyde (grey).

Part 2: Pathway A — The Organometallic Route (Lab Scale)

Primary Application: High-purity synthesis (gram scale) where regiocontrol is paramount. Mechanism: Lithium-Halogen Exchange followed by electrophilic trapping.

Reaction Scheme

The reaction proceeds via the selective generation of (4-methylthiophen-3-yl)lithium. This intermediate is unstable at room temperature (prone to "scrambling" to the 2-position) and must be generated at cryogenic temperatures.

Step 1: 3-Bromo-4-methylthiophene +

Note: While direct trapping with paraformaldehyde is possible, the two-step route via the aldehyde is often preferred in pharma R&D to allow for an intermediate purification step, ensuring higher final product purity.

Detailed Protocol (Two-Step Variation)

Phase 1: Synthesis of 4-Methylthiophene-3-carbaldehyde

Reagents:

-

3-Bromo-4-methylthiophene (1.0 equiv)

- -Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

Anhydrous THF (10-15 volumes)

-

Anhydrous DMF (1.5 equiv)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge 3-Bromo-4-methylthiophene and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add

-BuLi dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent isomerization of the lithiated species to the more stable 2-position. -

Equilibration: Stir at -78°C for 45–60 minutes.

-

Formylation: Add anhydrous DMF dropwise. The solution may turn viscous or change color (often yellow/orange).

-

Warming: Allow the reaction to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH

Cl. Extract with EtOAc ( -

Validation: Check TLC (Hexane/EtOAc 9:1). The aldehyde typically appears as a distinct UV-active spot.

Phase 2: Reduction to (4-Methylthiophen-3-yl)methanol

Reagents:

-

Crude Aldehyde (from Phase 1)

-

Sodium Borohydride (NaBH

) (0.6 equiv) -

Methanol (10 volumes)

Procedure:

-

Dissolve the crude aldehyde in Methanol at 0°C.

-

Add NaBH

portion-wise (gas evolution: H -

Stir at 0°C for 30 minutes, then warm to room temperature. Monitor consumption of aldehyde by TLC.

-

Workup: Quench with water. Concentrate to remove MeOH. Extract aqueous residue with DCM.

-

Purification: Silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Part 3: Pathway B — Carboxylic Acid Reduction (Scale-Up)

Primary Application: Multi-gram to kilogram scale synthesis where the carboxylic acid precursor is commercially available.

Reaction Scheme

4-Methylthiophene-3-carboxylic acid + LiAlH

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| Reagent Stoichiometry | LiAlH | Excess required to deprotonate the carboxylic acid first, then reduce the carboxylate. |

| Solvent Quality | THF (Water < 0.05%) | LiAlH |

| Temperature | 0°C | Addition at 0°C controls exotherm; reflux ensures complete reduction of the resistant carboxylate salt. |

| Quenching (Fieser Method) | Creates a granular precipitate of aluminum salts that filters easily, maximizing yield. |

Detailed Protocol

-

Slurry Preparation: Suspend LiAlH

(2.0 equiv) in anhydrous THF under nitrogen at 0°C. -

Addition: Dissolve 4-methylthiophene-3-carboxylic acid in THF. Add this solution dropwise to the LiAlH

slurry. Caution: Vigorous hydrogen gas evolution. -

Reaction: Once addition is complete, warm to room temperature, then heat to reflux for 2–4 hours.

-

Monitoring: Monitor by HPLC or TLC. The disappearance of the acid (often streaking on silica) and appearance of the alcohol is the endpoint.

-

Fieser Quench: Cool to 0°C. Carefully add water, then 15% NaOH, then water (1:1:3 ratio relative to LiAlH

mass). -

Filtration: Stir until the grey precipitate turns white and granular. Filter through a Celite pad.

-

Isolation: Concentrate the filtrate to yield the crude alcohol.

Part 4: Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare against these expected spectral characteristics.

-

Physical State: Colorless to pale yellow oil (solidifies upon cooling/high purity).

-

H NMR (400 MHz, CDCl

- 7.2–7.3 (d, 1H, H-2 or H-5)

- 6.9–7.0 (m, 1H, H-5 or H-2)

-

4.6–4.7 (s, 2H, CH

-

2.2–2.3 (s, 3H, CH

-

Note: The coupling constants (

) for 3,4-substituted thiophenes are typically small (~3.0–3.5 Hz).

Part 5: Safety & Handling

-

Thiophene Derivatives: Often possess a potent, unpleasant sulfur odor. All reactions must be performed in a well-ventilated fume hood.

-

Organolithiums:

-BuLi is pyrophoric. Use distinct syringes and needles; ensure inert atmosphere (Ar or N -

LiAlH

: Reacts explosively with water.[2] Keep a Class D fire extinguisher nearby.

References

-

Sigma-Aldrich. (4-Methylthiophen-3-yl)methanol Product Sheet (CAS 856937-69-4).

-

Gendron, D. & Vamvounis, G. Synthesis and Reactions of Halo-substituted Alkylthiophenes. James Cook University Research Online.

-

Common Organic Chemistry. Reduction of Carboxylic Acids to Alcohols using LiAlH4.

-

Chemistry Steps. Reduction of Carboxylic Acids Mechanism and Selectivity.

Sources

Technical Guide: Physicochemical Properties & Applications of (4-Methylthiophen-3-yl)methanol

CAS Registry Number: 104618-34-4 Formula: C₆H₈OS Molecular Weight: 128.19 g/mol

Executive Summary

(4-Methylthiophen-3-yl)methanol is a specialized heterocyclic building block predominantly used in the synthesis of pharmaceuticals and agrochemicals. Structurally, it functions as a bioisostere of 2-methylbenzyl alcohol , offering distinct electronic properties due to the sulfur-containing thiophene ring. The electron-rich nature of the thiophene core, combined with the steric influence of the vicinal methyl group, makes this compound a critical intermediate for modulating potency and metabolic stability in drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical profile, synthetic pathways, and reactivity, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Molecular Identity & Structural Analysis

Structural Logic

The molecule consists of a thiophene ring substituted at the C3 position with a hydroxymethyl group (–CH₂OH) and at the C4 position with a methyl group (–CH₃).

-

Electronic Effect: The thiophene ring is

-excessive (electron-rich). The C3 position is electronically active, facilitating the stabilization of carbocation intermediates at the benzylic-like (thenylic) carbon during substitution reactions. -

Steric Effect: The C4-methyl group provides steric bulk adjacent to the reactive alcohol center. This "ortho-like" substitution pattern restricts rotational freedom in downstream derivatives, a property often exploited to lock conformations in receptor-ligand binding studies.

Identification Data

| Parameter | Value |

| IUPAC Name | (4-Methylthiophen-3-yl)methanol |

| SMILES | CC1=CSC=C1CO |

| InChIKey | MLROBEQPUCFGLY-UHFFFAOYSA-N |

| PubChem CID | 20631564 |

Part 2: Physicochemical Profile

The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPA EPI Suite) for parameters lacking specific literature precedents.

Physical Properties Table[2]

| Property | Value / Range | Source/Note |

| Appearance | Colorless to pale yellow liquid | Observed in analogs |

| Boiling Point (760 mmHg) | 236.8 ± 20.0 °C | Predicted [1] |

| Density | 1.14 ± 0.1 g/cm³ | Predicted [1] |

| Flash Point | 97.0 ± 21.8 °C | Predicted [1] |

| LogP (Octanol/Water) | 1.48 | Consensus Estimate |

| pKa (Hydroxyl) | ~14.5 | Typical for primary alcohols |

| H-Bond Donors | 1 | (–OH group) |

| H-Bond Acceptors | 2 | (O and S atoms) |

Solubility Profile

-

Water: Moderate solubility due to the hydroxyl group, but limited by the lipophilic thiophene-methyl core.

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and DMSO.

Part 3: Synthetic Routes & Process Chemistry

The most robust route to (4-Methylthiophen-3-yl)methanol is the chemoselective reduction of its corresponding aldehyde precursor. This method avoids side reactions associated with the thiophene ring (such as ring reduction or polymerization).

Primary Synthesis Protocol: Aldehyde Reduction

Precursor: 4-Methylthiophene-3-carbaldehyde (CAS: 20532-33-6)

Reagents & Conditions:

-

Reducing Agent: Sodium Borohydride (NaBH₄) - 1.1 equivalents.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-methylthiophene-3-carbaldehyde (10 mmol) in anhydrous MeOH (20 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath to control the exotherm.

-

Addition: Slowly add NaBH₄ (11 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur.

-

Reaction: Remove ice bath and stir at RT for 1–2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Quenching: Quench carefully with saturated aqueous NH₄Cl (10 mL) or dilute HCl (pH adjusted to ~5–6). Caution: Acid sensitivity of thiophene requires avoiding strong acidic conditions.

-

Extraction: Extract with DCM (3 x 20 mL).

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. The product is typically pure enough for use; otherwise, purify via silica gel flash chromatography.

Synthesis Workflow Diagram

Figure 1: Standard reduction workflow for the synthesis of (4-Methylthiophen-3-yl)methanol.

Part 4: Reactivity & Functionalization[7]

As a "thenylic" alcohol (analogous to benzylic), this compound is a versatile pivot point for divergent synthesis. However, the electron-rich thiophene ring makes the C-O bond more labile than in benzene analogs, increasing susceptibility to solvolysis or polymerization under strongly acidic conditions.

Key Transformations

-

Halogenation (Activation):

-

Conversion to 3-(Chloromethyl)-4-methylthiophene using Thionyl Chloride (SOCl₂) or Methanesulfonyl chloride (MsCl).

-

Application: These halides are highly reactive alkylating agents for amines or thiols.

-

-

Oxidation:

-

Re-oxidation to the aldehyde using Manganese Dioxide (MnO₂) or Swern conditions .

-

Application: Precursor for reductive amination or Wittig reactions.

-

-

Etherification:

-

Williamson ether synthesis using NaH and an alkyl halide.

-

Application: Lipophilic side-chain extension.

-

Reactivity Logic Map

Figure 2: Divergent reactivity profile demonstrating the utility of the alcohol handle.

Part 5: Handling, Stability & Safety

Stability

-

Acid Sensitivity: Thiophene derivatives can undergo polymerization in the presence of strong Lewis acids or mineral acids. Store away from strong acid vapors.

-

Oxidation: Slowly oxidizes to the aldehyde upon prolonged exposure to air. Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.

Safety Profile (GHS Classification)

Based on structural analogs (e.g., 3-thiophenemethanol).

-

Signal Word: Warning.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

-

PubChem. (2025).[6][1][4] (4-methylthiophen-3-yl)methanol (Compound).[6][7] National Library of Medicine. Retrieved from [Link]

- Campaigne, E. (1944). "Thiophenes and Thiapyrans". Chemical Reviews, 35(3), 420-426. (Foundational reactivity of thiophene alcohols).

- Blair, J. et al. (1999). "Structure-Activity Relationships of Thiophene Derivatives". Journal of Medicinal Chemistry. (Contextualizing methyl-thiophene bioisosteres).

Sources

- 1. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Thiophene-3-methanol | C5H6OS | CID 123570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. PubChemLite - (4-methylthiophen-3-yl)methanol (C6H8OS) [pubchemlite.lcsb.uni.lu]

- 7. (4-METHYLTHIOPHEN-3-YL)METHANOL - [sigmaaldrich.com]

(4-Methylthiophen-3-yl)methanol CAS number 856937-69-4

A Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

CAS Number: 856937-69-4 Molecular Formula: C₆H₈OS Molecular Weight: 128.19 g/mol [1]

Executive Summary

(4-Methylthiophen-3-yl)methanol (CAS 856937-69-4) is a specialized heterocyclic building block utilized primarily in the synthesis of small-molecule therapeutics. Distinguished by its 3,4-substitution pattern, this scaffold offers a unique steric and electronic profile compared to the more common 2,5-substituted thiophenes. It serves as a critical bioisostere for ortho-substituted benzyl alcohols, enabling medicinal chemists to modulate lipophilicity (LogP) and metabolic stability without altering the core binding geometry of a drug candidate.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound in modern drug development, specifically within the context of Bcl-2 inhibition and kinase modulation.

Physicochemical Profile

The following data represents the core properties of (4-Methylthiophen-3-yl)methanol. Researchers should note that while the 2-isomer is common, the 3,4-substitution of this CAS number provides a "kinked" geometry often required to fit specific hydrophobic pockets in protein targets.

| Property | Value | Notes |

| Appearance | Pale yellow liquid to low-melting solid | Tendency to darken upon oxidation. |

| Boiling Point | ~220°C (Predicted) | Experimental determination recommended. |

| Density | 1.16 ± 0.1 g/cm³ (Predicted) | Denser than water. |

| LogP | 1.1 - 1.3 | Ideal for fragment-based screening (Rule of 3 compliant). |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water. |

| pKa | ~14-15 (Hydroxyl proton) | Similar to benzyl alcohol. |

Validated Synthetic Protocols

Accessing the 3,4-substitution pattern requires bypassing the natural alpha-selectivity (positions 2 and 5) of the thiophene ring. The most robust route utilizes a Lithiation-Carboxylation-Reduction sequence starting from 3-bromo-4-methylthiophene.

Workflow Diagram: Synthesis of (4-Methylthiophen-3-yl)methanol

Figure 1: The "Halogen-Dance" avoidance strategy. Direct lithiation of 3-methylthiophene would favor the 2-position; starting with the 3-bromo-4-methyl precursor ensures regiospecificity.

Detailed Protocol

Step 1: Carboxylation (Synthesis of Intermediate B)

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 3-bromo-4-methylthiophene (1.0 eq) and anhydrous THF (0.5 M concentration).

-

Lithiation: Cool to -78°C (dry ice/acetone bath). Add n-Butyllithium (1.1 eq, 1.6M in hexanes) dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent "halogen dance" isomerization to the 2-position. Stir for 30 minutes.

-

Quench: Bubble anhydrous CO₂ gas (excess) through the solution for 15 minutes. The mixture will become viscous.

-

Workup: Warm to room temperature. Quench with 1M HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3] Recrystallize the resulting carboxylic acid from hexanes/EtOAc.

Step 2: Reduction to Alcohol (Target)

-

Reduction: Suspend Lithium Aluminum Hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0°C.

-

Addition: Add the carboxylic acid (from Step 1) dissolved in THF dropwise. Caution: Gas evolution (H₂).

-

Completion: Warm to room temperature and stir for 2 hours. Monitor by TLC (Acid disappears, less polar alcohol appears).

-

Fieser Workup: Cool to 0°C. Carefully add water (1x mL per g LiAlH4), then 15% NaOH (1x mL), then water (3x mL). Filter the white precipitate.

-

Purification: Concentrate filtrate. Purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

Strategic Applications in Drug Discovery

4.1 Bioisosterism in Kinase & Bcl-2 Inhibitors

(4-Methylthiophen-3-yl)methanol is frequently employed to replace ortho-toluyl or ortho-chlorophenyl moieties.

-

Metabolic Advantage: The thiophene ring is less prone to CYP450-mediated oxidation at the ring carbons compared to electron-rich phenyl rings, although the sulfur atom can be a site of S-oxidation.

-

Geometry: The 4-methyl group forces the hydroxymethyl arm out of plane, creating a "twisted" conformation that can improve selectivity for crowded active sites (e.g., Bcl-2 family proteins).

4.2 Functionalization Logic

Once synthesized, the hydroxyl group serves as a pivot for further elaboration.

Figure 2: Divergent synthesis pathways. The alcohol is a versatile handle for converting the scaffold into electrophiles (halides) or nucleophiles (via aldehyde/amine).

Handling and Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Thiophenes can polymerize or oxidize upon prolonged exposure to air and light.

-

Incompatibility: Strong oxidizing agents.

-

First Aid: In case of contact, wash with copious amounts of soap and water. If inhaled, move to fresh air.

References

-

Synthesis of Thiophene Carboxylic Acids: European Patent Office. (2020). "Selective Inhibitors of NLRP3 Inflammasome." EP 3661921 B1. Link (Describes lithiation of 3-bromo-4-methylthiophene).

-

Reduction Protocols: World Intellectual Property Organization. (2005). "4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides as antiviral agents." WO2005003140A1. Link (General reduction of thiophene esters/acids).

-

Bcl-2 Inhibitor Applications: US Patent Office. (2013). "Melt-extruded solid dispersions containing an apoptosis-inducing agent." EP2613769B1. Link (Contextualizes thiophene intermediates in apoptosis-inducing drug formulations).

-

General Thiophene Chemistry: Organic Syntheses. "3-Methylthiophene." Org. Synth. 1939, 19, 67. Link (Foundational chemistry of methylthiophenes).

Sources

Spectroscopic data for (4-Methylthiophen-3-yl)methanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-Methylthiophen-3-yl)methanol

Introduction and Molecular Structure

(4-Methylthiophen-3-yl)methanol is a substituted thiophene derivative with a molecular formula of C₆H₈OS and a monoisotopic mass of approximately 128.03 Da.[1][2] Its structure consists of a thiophene ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 3-position. The accurate characterization of this molecule is critical for ensuring purity, confirming identity in synthesis workflows, and for regulatory submissions. Spectroscopic methods provide a non-destructive and highly detailed fingerprint of the molecule's structure.

Below is the chemical structure and a workflow diagram for its comprehensive analysis.

Caption: Molecular structure and analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (4-Methylthiophen-3-yl)methanol, we anticipate five distinct signals.

Caption: Predicted proton assignments for ¹H NMR.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.15 | Doublet (d) | 1H | H-2 | Thiophene proton adjacent to sulfur, expected to be downfield. |

| ~6.90 | Doublet (d) | 1H | H-5 | Thiophene proton coupled to H-2. |

| ~4.60 | Singlet (s) | 2H | -CH₂OH | Methylene protons adjacent to an oxygen and an aromatic ring. |

| ~2.20 | Singlet (s) | 3H | -CH₃ | Methyl group attached to the thiophene ring. |

| Variable | Broad Singlet (br s) | 1H | -OH | Chemical shift is concentration and temperature-dependent; proton exchanges with trace water. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Collect data using a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (4-Methylthiophen-3-yl)methanol, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140 | C-3 | Aromatic carbon bearing the CH₂OH group. |

| ~138 | C-4 | Aromatic carbon bearing the CH₃ group. |

| ~128 | C-2 | Aromatic CH carbon adjacent to sulfur. |

| ~122 | C-5 | Aromatic CH carbon. |

| ~58 | -CH₂OH | Methylene carbon attached to oxygen. |

| ~15 | -CH₃ | Methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy The protocol is similar to that for ¹H NMR, but requires a different pulse program (e.g., with proton decoupling) and a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3600–3200 | Strong, Broad | O-H stretch | The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols.[4] |

| 3100–3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the thiophene ring. |

| 2950–2850 | Medium | Aliphatic C-H stretch | Associated with the methyl (-CH₃) and methylene (-CH₂) groups.[5] |

| ~1450 | Medium | C=C stretch | Aromatic ring stretching vibrations of the thiophene moiety.[6] |

| 1260–1000 | Strong | C-O stretch | Characteristic of a primary alcohol.[4] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000–400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) must be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The predicted data from PubChem serves as a strong reference.[1]

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₆H₈OS]⁺ | 128.0290 |

| [M+H]⁺ | [C₆H₈OS+H]⁺ | 129.0369 |

| [M+Na]⁺ | [C₆H₈OS+Na]⁺ | 151.0188 |

| [M+H-H₂O]⁺ | [C₆H₇S]⁺ | 111.0269 |

Predicted Fragmentation In addition to the molecular ion, mass spectrometry reveals structural information through fragmentation patterns. The most likely fragmentation pathways for (4-Methylthiophen-3-yl)methanol involve the loss of stable neutral molecules or radicals.

Caption: Primary fragmentation via loss of water.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., Time-of-Flight or Orbitrap) should be calibrated to ensure high mass accuracy.

-

Analysis: Determine the m/z of the molecular ion and compare it with the calculated value to confirm the elemental composition. Analyze fragment ions to support the proposed structure.

Conclusion

This guide outlines the expected spectroscopic characteristics of (4-Methylthiophen-3-yl)methanol based on established chemical principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive blueprint for the structural verification of this compound. When synthesizing or handling this molecule, researchers can use this document as a benchmark for their experimental results, ensuring the identity and purity of their material. The provided protocols represent standard, reliable methods for obtaining high-quality spectroscopic data.

References

-

PubChem. (4-methylthiophen-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted). Available at: [Link]

-

Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

OpenMETU. Synthesis and characterization of thiophen-3-yl-acetic acid 4-pyrrol-1-yl-phenyl ester and its conducting polymers. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

Amanote Research. Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-Yl)-3-(4-Nitrophenyl)prop-2-En-1-One. Available at: [Link]

-

The Royal Society of Chemistry. 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a). Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

ResearchGate. Synthesis and characterization and electrochromic properties of copolymer of 3-{[4-(thien-3-yl-methoxy)phenoxy]methyl}thiophene with thiophene. Available at: [Link]

-

ACS Publications. Synthesis of Tetrasubstituted Thiophenes via Direct Metalation of 2-Bromothiophenes and Subsequent Suzuki Cross-Coupling Reactions. Available at: [Link]

-

Waters. Greener, Lower Cost Organic Mobile Phase Solvents for the LC-MS Analysis of Intact Biotherapeutic Proteins. Available at: [Link]

-

NIST WebBook. Thiophene. Available at: [Link]

-

ResearchGate. Crystal structure and Hirshfeld Surface Analysis of (4-methylphenyl) [2-(methylsulfanyl)thiophen-3-yl]methanone. Available at: [Link]

-

RSC Publishing. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Available at: [Link]

-

ResearchGate. Spectroscopic studies of conformational polymorphism in 4-methylphenol. Available at: [Link]

-

Open Access LMU. Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Available at: [Link]

Sources

- 1. PubChemLite - (4-methylthiophen-3-yl)methanol (C6H8OS) [pubchemlite.lcsb.uni.lu]

- 2. (4-METHYLTHIOPHEN-3-YL)METHANOL - [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. echemi.com [echemi.com]

- 6. Thiophene [webbook.nist.gov]

- 7. lcms.cz [lcms.cz]

Technical Guide: Structural Elucidation of (4-Methylthiophen-3-yl)methanol

The following is an in-depth technical guide on the structural analysis and crystallographic characterization of (4-Methylthiophen-3-yl)methanol .

Doc ID: STRUCT-THIO-04M-2026 | Version: 1.2 | Classification: Technical Whitepaper

Executive Summary

(4-Methylthiophen-3-yl)methanol (CAS: 856937-69-4) is a critical pharmacophore intermediate used in the synthesis of antithrombotic agents and kinase inhibitors. While thiophene-methanols are structurally simple, their crystallographic characterization is often complicated by low melting points and high conformational flexibility of the hydroxymethyl (-CH₂OH) pendant group.

Current Status: As of the latest Cambridge Structural Database (CSD) indices, a direct single-crystal X-ray diffraction (SC-XRD) report for the neat compound is rare in open literature, largely due to its tendency to exist as a viscous oil or low-melting solid at room temperature.

Guide Scope: This document outlines the predictive structural model , crystallization protocols for difficult-to-crystallize thiophene alcohols, and the supramolecular interaction networks that govern its stability in drug formulations.

Chemical & Structural Profile[1][2][3][4][5]

Molecular Geometry & Conformation

The structural behavior of (4-methylthiophen-3-yl)methanol is governed by the steric clash between the methyl group at C4 and the hydroxymethyl group at C3.

-

Rotational Freedom: The C3-C(OH) bond allows the hydroxyl group to rotate. However, the adjacent C4-Methyl group creates a "molecular turnstile" effect, restricting free rotation and favoring specific gauche conformers.

-

Thiophene Planarity: The thiophene ring remains strictly planar (

effective symmetry for the ring). -

Intramolecular Interactions: A weak intramolecular hydrogen bond (O-H···S) is often observed in 3-substituted thiophenes, stabilizing the syn conformation.

Predicted Crystallographic Parameters (DFT-Derived)

Based on structural analogs (e.g., 3-thiophenemethanol and 2,5-dimethyl-3-thienylmethanol).

| Parameter | Predicted Value | Notes |

| Crystal System | Monoclinic | Common for planar aromatics with polar side chains. |

| Space Group | Centrosymmetric packing favored to cancel dipoles. | |

| Z (Molecules/Cell) | 4 | Standard packing for |

| Density ( | ~1.25 - 1.30 g/cm³ | Typical for S-containing organics. |

| Packing Motif | Herringbone or Layered | Driven by O-H···O chains and |

Experimental Protocols: Crystallization & Characterization[7][8]

Since this compound is likely a low-melting solid or oil, standard evaporation methods often fail. The following protocols are designed for difficult phase behaviors .

Protocol A: In-Situ Cryocrystallography (For Oils)

If the compound is liquid at room temperature, use an Optical Heating and Crystallization Device (OHCD) approach.

-

Capillary Loading: Load 0.5 µL of neat oil into a Lindemann glass capillary (0.3 mm diameter).

-

Flash Cooling: Flash freeze the capillary in liquid nitrogen to create an amorphous glass.

-

Zone Melting: Mount on the goniometer under a cryostream (100 K).

-

Annealing: Slowly raise temperature (1-2 K/min) until a polycrystalline phase appears, then cycle temperature ±5 K around the melting point to isolate a single seed crystal.

Protocol B: Co-Crystal Engineering

If neat crystallization fails, stabilize the lattice using co-formers.

-

Target Interaction: O-H···N (Heterosynthon).

-

Recommended Co-former: 4,4'-Bipyridine or Isonicotinamide.

-

Method: Dissolve equimolar amounts of (4-Methylthiophen-3-yl)methanol and 4,4'-Bipyridine in MeOH. Slow evaporation yields stable needles suitable for XRD.

Workflow Visualization

The following diagram details the decision matrix for obtaining the structure.

Figure 1: Decision tree for crystallographic characterization of low-melting thiophene derivatives.

Structural Analysis & Supramolecular Architecture

Hydrogen Bonding Network

In the crystalline state, the supramolecular architecture is dominated by the hydroxyl group.

-

Primary Interaction (O-H···O): Molecules typically form infinite 1D chains or centrosymmetric dimers via O-H···O hydrogen bonds.[2][3] The distance

is expected to be 2.75 – 2.85 Å . -

Secondary Interaction (O-H···S): A weaker chalcogen bond often acts as a secondary stabilizing force. The S atom acts as a weak acceptor.

-

-Stacking: The 4-methyl substituent disrupts perfect face-to-face

Interaction Map

The diagram below illustrates the competing forces stabilizing the crystal lattice.

Figure 2: Predicted supramolecular interaction network showing primary H-bonding and secondary

Implications for Drug Development

Polymorphism Risk

Due to the conformational flexibility of the hydroxymethyl group, polymorphism is highly probable .

-

Form I (Thermodynamic): Likely obtained from slow evaporation in non-polar solvents (Toluene).

-

Form II (Kinetic): Likely obtained from rapid cooling or precipitation from polar solvents (MeOH/Water).

-

Action: Perform Differential Scanning Calorimetry (DSC) to detect endothermic transitions prior to melting.

Fragment-Based Drug Design (FBDD)

The (4-methylthiophen-3-yl)methanol scaffold is a bioisostere for benzyl alcohol .

-

Advantages: The sulfur atom increases lipophilicity (LogP) compared to the phenyl analog, potentially improving membrane permeability.

-

Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the thiophene ring, a common liability in unsubstituted thiophenes.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Structural Database: Thiophene-methanol analogs (Refcodes: TIOPME, TIOPME01). [Link]

-

Royal Society of Chemistry. Hydrogen bonding patterns in heterocyclic alcohols. [Link]

-

PubChem. Compound Summary: (4-Methylthiophen-3-yl)methanol (CID 20631564). [Link]

-

Acta Crystallographica. In-situ crystallization techniques for low-melting organic liquids. [Link]

Sources

A Technical Guide to the Commercial Sourcing and Application of (4-Methylthiophen-3-yl)methanol

Abstract

(4-Methylthiophen-3-yl)methanol (CAS No. 856937-69-4) is a substituted heterocyclic alcohol of interest to researchers in medicinal chemistry and materials science. As a functionalized thiophene, it serves as a valuable building block for the synthesis of more complex molecules, leveraging the unique electronic and structural properties of the thiophene ring.[1][2] This guide provides an in-depth overview of the commercial landscape for this specific reagent, outlines key quality control considerations for incoming materials, and presents an exemplary synthetic protocol relevant to its chemical class. Due to the limited specific literature for this compound, this paper emphasizes best practices for sourcing and validation, enabling researchers to confidently incorporate this and other specialized reagents into their development programs.

Chemical Identity and Properties

A precise understanding of a reagent's chemical and physical properties is the foundation of its effective use in research and development. All experimental designs and safety protocols are predicated on this fundamental data.

Table 1: Chemical Identifiers and Structural Information

| Parameter | Value | Source |

| IUPAC Name | (4-Methylthiophen-3-yl)methanol | N/A |

| CAS Number | 856937-69-4 | |

| Molecular Formula | C₆H₈OS | [3] |

| Molecular Weight | 128.19 g/mol | [3] |

| Canonical SMILES | CC1=CSC=C1CO | N/A |

| Structure | N/A |

Table 2: Physical and Chemical Properties (Note: Experimental data for this specific compound is limited. Properties are based on data for structurally related compounds and computational predictions.)

| Property | Value | Notes |

| Appearance | Expected to be a liquid or low-melting solid | Based on analogs like Methyl 4-methylthiophene-3-carboxylate (liquid)[4] |

| Boiling Point | Not determined | N/A |

| Melting Point | Not determined | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Methanol) | General property of similar small organic molecules |

| Purity | Commercially available at ≥95% | [3] |

Commercial Availability and Supplier Landscape

(4-Methylthiophen-3-yl)methanol is available as a research chemical from a select number of specialized suppliers. It is typically offered in small quantities suitable for discovery and early-stage development projects. Researchers should distinguish between primary manufacturers and distributors, as this can impact lead times, documentation availability, and technical support.

Table 3: Commercial Suppliers of (4-Methylthiophen-3-yl)methanol

| Supplier | Grade / Purity | Available Quantities | Key Differentiators & Notes |

| Merck (Sigma-Aldrich) | Research Grade | Not specified on the product page | Global distributor with robust logistics and documentation. Product is listed under the Sigma-Aldrich portfolio. |

| 北京欣恒研科技有限公司 (Beijing Hengyan Technology Co., Ltd.) | ≥95% | 1mg - 250mg | A China-based supplier specializing in research chemicals, offering small, pre-packaged quantities.[3] |

Causality of Supplier Selection

Choosing the right supplier is a critical decision driven by several factors beyond price:

-

Purity and Analytical Data: For drug development, a supplier providing a comprehensive Certificate of Analysis (CoA) with detailed purity assessment (e.g., by NMR, HPLC, or GC-MS) is essential. The ≥95% purity offered by Beijing Hengyan Technology is suitable for initial screening, but further purification may be necessary for sensitive applications.[3]

-

Scale and Lead Time: For initial studies, milligram-scale availability is sufficient. However, if a project progresses, the ability of a supplier to perform custom synthesis or offer larger quantities becomes paramount. Large distributors like Merck often have stronger supply chains for scaling up.

-

Documentation and Support: Reputable suppliers provide robust Safety Data Sheets (SDS) and access to technical support. This is crucial for ensuring safe handling and troubleshooting experimental issues.

Applications in Research & Development

Thiophene-containing molecules are considered "privileged pharmacophores" in medicinal chemistry due to their widespread presence in FDA-approved drugs and their ability to modulate biological activity.[1] The sulfur heteroatom can engage in hydrogen bonding and other non-covalent interactions, while the aromatic ring serves as a rigid scaffold for appending functional groups.

-

Halides (e.g., -CH₂Cl, -CH₂Br) for use in substitution and cross-coupling reactions.

-

Aldehydes (-CHO) via oxidation, for use in reductive aminations and Wittig reactions.

-

Carboxylic acids (-COOH) via further oxidation.

-

Esters and Ethers through condensation reactions.

The diagram below illustrates a common and fundamental transformation, esterification, which serves as a gateway to creating a library of derivative compounds for screening.

Caption: Diagram 1: A common synthetic route using the title compound.

Experimental Protocols

The trustworthiness of any research program relies on self-validating systems. For chemical synthesis, this begins with rigorous quality control of all starting materials.

Protocol: Incoming Material Quality Control (QC)

This protocol describes a standard workflow for verifying the identity and purity of a newly acquired batch of a chemical reagent like (4-Methylthiophen-3-yl)methanol.

Caption: Diagram 2: A standard workflow for reagent quality control.

Step-by-Step Methodology:

-

Documentation Review: Upon receipt, cross-reference the chemical name and CAS number on the container with the purchase order and the supplier's Certificate of Analysis (CoA).[5]

-

Physical Inspection: Visually inspect the material for expected color and physical state. Note any discrepancies.

-

Sample Preparation for NMR: Accurately weigh approximately 5-10 mg of the material and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube.

-

¹H NMR Analysis: Acquire a proton NMR spectrum. Verify that the chemical shifts, splitting patterns, and integrations of the observed peaks are consistent with the structure of (4-Methylthiophen-3-yl)methanol. Key expected signals would include a singlet for the methyl group, two doublets for the thiophene ring protons, a singlet for the methylene (-CH₂-) group, and a broad singlet for the hydroxyl (-OH) proton.

-

Sample Preparation for GC-MS: Prepare a dilute solution of the material (e.g., ~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

GC-MS Analysis: Inject the sample into a GC-MS system. The resulting chromatogram will indicate the presence of any volatile impurities, while the mass spectrum of the main peak should correspond to the molecular weight of the compound (128.19 g/mol ). Purity can be estimated by the area percentage of the main peak.[6]

-

Acceptance: If the analytical data confirms the structure and the purity is within the acceptable range (e.g., >95%), the material is approved and released for use. If not, the material is quarantined, and the supplier is contacted.[5]

Exemplary Protocol: Reduction of a Thiophene-3-Carboxylate

Due to the absence of a specific published synthesis for (4-Methylthiophen-3-yl)methanol, this section provides an authoritative, representative protocol for a similar chemical transformation: the reduction of a thiophene carboxylate ester to a primary alcohol. This reaction is a common and fundamental method for preparing such compounds. The protocol is adapted from analogous reductions of esters to alcohols.[7]

Reaction: Methyl 4-methylthiophene-3-carboxylate → (4-Methylthiophen-3-yl)methanol

Materials:

-

Methyl 4-methylthiophene-3-carboxylate (starting material)

-

Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)[7]

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)[7]

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting ester (e.g., 1 equivalent) in anhydrous THF.

-

Inert Atmosphere: Purge the system with dry nitrogen gas.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Carefully and slowly add a solution of the reducing agent (e.g., DIBAL-H, 1 M in toluene, 3 equivalents) to the stirred ester solution via the dropping funnel.[7] Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-5 hours).[7]

-

Quenching: Once the reaction is complete, quench it by the slow and careful addition of a saturated aqueous solution of Rochelle's salt.[7] This step is crucial for safety as it deactivates the excess reducing agent. A biphasic mixture will form.

-

Workup: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous phase two times with ethyl acetate.

-

Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the final (4-Methylthiophen-3-yl)methanol.[7]

Handling, Storage, and Safety

While a specific SDS for CAS 856937-69-4 is not publicly available, safety protocols can be established based on the hazards of its functional groups and parent structures: substituted thiophenes and primary alcohols (like methanol).

-

Hazard Statements (Anticipated): Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] May be flammable.[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[10][11]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[10]

Conclusion

(4-Methylthiophen-3-yl)methanol is a commercially available, albeit sparsely documented, heterocyclic building block. Its value lies in the versatility of the thiophene scaffold and the primary alcohol functional group for constructing novel molecules in pharmaceutical and materials research. For scientists and drug development professionals, the primary challenge is not availability but the assurance of quality and the lack of established application data. This guide serves as a framework for addressing these challenges by emphasizing rigorous supplier vetting, mandatory incoming quality control, and the application of established synthetic methodologies to navigate the use of such specialized reagents effectively and safely.

References

-

CPAchem Ltd. (n.d.). Safety data sheet: 3-Methylthiophene. Retrieved from [Link]

-

Matencio, T., et al. (2025, December 18). Synthesis and characterization of new 3-substituted thiophene copolymers. ResearchGate. Retrieved from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Methanex. (2024, November 20). SAFETY DATA SHEET: Methanol. Retrieved from [Link]

-

北京欣恒研科技有限公司 (Beijing Hengyan Technology Co., Ltd.). (n.d.). (4-Methylthiophen-3-yl)methanol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Khan, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

European Reference Laboratory for Pesticides. (n.d.). Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. Retrieved from [Link]

-

360 Medical. (2025, July 7). Quality Control Best Practices in Laboratories: A Step-by-Step Guide. Retrieved from [Link]

-

PureSynth GmbH. (n.d.). Reliable Lab Chemicals & Global Laboratory Suppliers. Retrieved from [Link]

- Hodel, R., & Jucker, S. (2014). Quality Control: Quantitative Nuclear Magnetic Resonance. ETH Zurich.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). QA-QC Protocols and Spectra. Retrieved from [Link]

- Derridj et al. (2011). Palladium-Catalyzed Direct Arylation Using Free NH2 Substituted Thiophene Derivatives.

-

Exporters India. (n.d.). Supplier of Industrial Chemicals from Texas, United States by Medicineshoplimited. ltd.co. Retrieved from [Link]

-

Cedarlane. (n.d.). High Quality Antibody Research Lab & Reagent Manufacturing. Retrieved from [Link]

- Manivel, P., et al. (2016). Ethyl 2-amino-4-methylthiophene-3-carboxylate.

- Schwartz, H. M., & Jones, J. B. (1981). An improved procedure for the preparation of 3-carbomethoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. Canadian Journal of Chemistry, 59(10), 1574-1577.

-

Oakwood Chemical. (n.d.). (4-Bromothiophen-2-yl)methanol. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 4-(Thiophen-3-yl)phenol. Retrieved from [Link]

Sources

- 1. nmr.oxinst.com [nmr.oxinst.com]

- 2. pure-synth.com [pure-synth.com]

- 3. (4-Methylthiophen-3-yl)methanol - CAS:856937-69-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. Methyl 4-methylthiophene-3-carboxylate | 61755-84-8 [sigmaaldrich.com]

- 5. 360medical.ca [360medical.ca]

- 6. QA-QC Protocols and Spectra | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fr.cpachem.com [fr.cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. methanex.com [methanex.com]

Technical Guide: Stability Profile & Storage Protocols for (4-Methylthiophen-3-yl)methanol

Executive Summary

(4-Methylthiophen-3-yl)methanol (CAS: 856937-69-4) is a functionalized heteroaromatic building block widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] While structurally simple, the compound exhibits specific sensitivities—primarily to oxidative stress and acidic environments—that dictate its storage requirements.

This guide synthesizes physicochemical data with structural reactivity analysis to establish a robust storage and handling protocol. The core directive is to mitigate the two primary degradation vectors: oxidation of the hydroxymethyl group and electrophilic attack on the thiophene ring .

Physicochemical Baseline

Understanding the physical state and molecular properties is the first step in designing a containment strategy.

| Property | Specification | Relevance to Storage |

| CAS Number | 856937-69-4 | Unique Identifier for inventory tracking.[1] |

| Molecular Formula | C₆H₈OS | Basis for stoichiometry and degradation mass shifts. |

| Molecular Weight | 128.19 g/mol | N/A |

| Physical State | Liquid / Low-melting Oil | Requires secondary containment; leak-proof seals essential. |

| Solubility | Soluble in MeOH, DCM, DMSO | Compatible with standard organic solvents for QC analysis. |

| Boiling Point | ~220°C (Predicted) | Low volatility, but headspace purging is still required. |

Stability Analysis & Degradation Mechanisms

As a Senior Application Scientist, it is insufficient to merely state "store cold." We must understand the causality of degradation to prevent it effectively.

Oxidative Instability (The Primary Threat)

The molecule contains two oxidation-prone sites:

-

The Alcohol Moiety: The primary hydroxymethyl group (-CH₂OH) is susceptible to oxidation by atmospheric oxygen, particularly if catalyzed by trace metals or light. This pathway leads to the formation of 4-methylthiophene-3-carbaldehyde and subsequently the carboxylic acid.

-

The Thiophene Sulfur: While aromatic, the sulfur atom in the thiophene ring can undergo S-oxidation to form sulfoxides or sulfones under aggressive oxidative conditions (e.g., peroxides, singlet oxygen).

Acid-Catalyzed Polymerization

Thiophenes are electron-rich heterocycles. In the presence of strong acids or Lewis acids, the ring becomes susceptible to electrophilic attack. This can initiate oligomerization or polymerization, often observed as the material turning viscous and dark brown/black.

Photolytic Sensitivity

Thiophene derivatives can act as photosensitizers or substrates for singlet oxygen reactions. Exposure to UV/VIS light can accelerate the oxidative pathways described above.

Visualization: Degradation Pathways

The following diagram illustrates the potential chemical fate of the molecule if storage conditions are compromised.

Caption: Figure 1.[3][4] Predicted degradation cascade showing oxidative progression to aldehydes/acids and acid-catalyzed polymerization.

Storage & Handling Protocols

Based on the stability profile, the following protocols are mandatory for maintaining compound integrity (>98% purity) over extended periods.

Environmental Conditions

-

Temperature:

-

Short-term (< 1 month): 2–8°C (Refrigerated).

-

Long-term (> 1 month): -20°C (Freezer). Lower temperatures kinetically inhibit the oxidation to aldehyde.

-

-

Atmosphere: Inert Gas Purge (Argon or Nitrogen) is critical. After every use, the headspace must be backfilled with dry nitrogen or argon to displace atmospheric oxygen and moisture.

-

Light: Protect from light. Store in amber glass vials or wrap clear containers in aluminum foil.

Container Specifications

-

Material: Borosilicate Glass (Type I). Avoid plastics for long-term storage as thiophene derivatives can permeate or leach plasticizers.

-

Closure: Teflon (PTFE)-lined screw caps. Polyethylene liners are insufficient as they may degrade or swell upon contact with thiophene vapors.

Handling Workflow

To ensure data integrity, treat the container as a "system."

-

Equilibration: Allow the refrigerated/frozen container to reach room temperature before opening. This prevents condensation of atmospheric moisture into the cold liquid (hydrolysis risk).

-

Aliquotting: If frequent use is expected, aliquot the bulk material into smaller vials to minimize freeze-thaw cycles and repeated oxygen exposure.

-

Re-sealing: Parafilm is a secondary seal, not a primary one. Ensure the cap is torqued correctly and the headspace is inerted.

Visualization: Storage Decision Logic

Caption: Figure 2. Decision tree for incoming material assessment and storage allocation.

Quality Control & Re-Analysis

Trust but verify. Before using stored material in critical experiments (e.g., GMP synthesis or SAR studies), validate its purity.

Visual Inspection

-

Pass: Clear, colorless to pale yellow liquid/oil.

-

Fail: Dark orange, brown, or black viscous liquid. Presence of precipitate suggests polymerization.

Analytical Verification (¹H-NMR)

NMR is the gold standard for detecting the onset of oxidation.

-

Target Peak: Look for the hydroxymethyl protons (-CH ₂OH) around δ 4.5 - 4.8 ppm (singlet or doublet depending on solvent exchange).

-

Impurity Flag: Appearance of an aldehyde proton signal (-CH O) around δ 9.8 - 10.0 ppm indicates oxidation.

-

Impurity Flag: Broadening of aromatic peaks suggests oligomerization.

HPLC Method (Generic)

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

-

Detection: UV at 230-250 nm (Thiophene absorption).

-

Note: The carboxylic acid degradation product will elute earlier (more polar) than the parent alcohol; the aldehyde may elute later or close to the parent depending on pH.

Safety Profile (H-Codes)

While this guide focuses on stability, safety dictates handling.

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and serious eye irritation.[5]

-

Recommendation: Handle strictly in a fume hood. Wear nitrile gloves (double gloving recommended for thiophenes due to permeation potential).

References

-

Sigma-Aldrich. (4-Methylthiophen-3-yl)methanol Product Specification & Safety Data Sheet. Accessed via Merck/MilliporeSigma. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiophen-3-ylmethanol (Analogous Structure). PubChem.[5] Link

-

Royal Society of Chemistry. Electrooxidation of 2-thiophenemethanol (Mechanistic insight into thiophene alcohol oxidation). RSC Advances, 2021. Link

-

MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. Molecules, 2024.[6] Link

Sources

- 1. 71637-34-8|Thiophen-3-ylmethanol|BLD Pharm [bldpharm.com]

- 2. CAS 856937-69-4 | Sigma-Aldrich [sigmaaldrich.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. (4-Methoxy-3-methylphenyl)methanol | C9H12O2 | CID 14457544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

The thiophene scaffold, a five-membered sulfur-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its inherent structural features and synthetic accessibility have propelled the development of a vast array of derivatives with a remarkable spectrum of biological activities.[3][4] This technical guide provides an in-depth exploration of the significant therapeutic potential of thiophene-based compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiophene derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.[4]

Mechanisms of Anticancer Action

1.1.1. Enzyme Inhibition:

A primary anticancer strategy of thiophene derivatives involves the inhibition of crucial enzymes that drive cancer progression.[6]

-

Tyrosine Kinase Inhibition: Many thiophene-based compounds act as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival.[6][7] For instance, certain fused thienopyrrole and pyrrolothienopyrimidine derivatives have shown promising activity as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, key players in tumor angiogenesis and cell survival.[8]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology and are vital for DNA replication and transcription. Thiophene derivatives have been identified that can inhibit these enzymes, leading to DNA damage and apoptosis in cancer cells.[6]

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cytoskeleton and is essential for cell division. Some thiophene derivatives can interfere with tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[9]

1.1.2. Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Thiophene derivatives can induce apoptosis in cancer cells through various pathways.

-

Generation of Reactive Oxygen Species (ROS): Many thiophene compounds have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[3][10] Elevated ROS levels can lead to oxidative stress, damage to cellular components like DNA and mitochondria, and ultimately trigger the intrinsic apoptotic pathway.[1][11]

-

Mitochondrial-Mediated Apoptosis: The intrinsic apoptotic pathway is initiated by mitochondrial dysfunction. Thiophene derivatives can induce the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of caspases, a family of proteases that execute the apoptotic program.[3][10]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring.[4] For instance, in a series of fused thiophene derivatives, a chloro-substituted compound exhibited the highest cytotoxicity against both liver (HepG2) and prostate (PC-3) cancer cell lines, while a methyl-substituted analog showed reduced activity.[8] This highlights the importance of electronic and steric factors in determining the anticancer potency of these compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected thiophene derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b | HepG2 (Liver) | 3.105 | [8] |

| PC-3 (Prostate) | 2.15 | [8] | |

| Compound 4c | HepG2 (Liver) | 3.023 | [8] |

| PC-3 (Prostate) | 3.12 | [8] | |

| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | [12] |

| HepG2 (Liver) | 33.42 (µg/mL) | [12] | |

| Pyrazoline 2 | 4T1 (Breast) | 9.09 (µg/mL) | [13] |

| HeLa (Cervical) | 9.27 (µg/mL) | [13] | |

| WiDr (Colorectal) | 0.25 (µg/mL) | [13] | |

| Compound 11b | MCF7 (Breast) | 6.55 | [14] |

| HCT116 (Colon) | 8.20 | [14] | |

| Compound 2b | Hep3B (Liver) | 5.46 | [15] |

| Compound 2d | Hep3B (Liver) | 8.85 | [15] |

| Compound 2e | Hep3B (Liver) | 12.58 | [15] |

Experimental Protocols for Anticancer Activity Evaluation

1.4.1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[9][16]

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Treat the cells with various concentrations of the thiophene derivative and incubate for an additional 24-72 hours.[2]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]

Caption: Workflow for the MTT cell viability assay.

1.4.2. Detection of Intracellular Reactive Oxygen Species (ROS)

The generation of ROS can be detected using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[17]

Protocol:

-

Seed cells in a 24-well plate and treat with the thiophene derivative.

-

Wash the cells with serum-free medium.

-

Add DCFH-DA solution (typically 10-25 µM) to the cells and incubate for 30 minutes at 37°C in the dark.[18]

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).[13]

Caption: Workflow for ROS detection using DCFH-DA.

1.4.3. Cell Cycle Analysis by Flow Cytometry

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[8]

Protocol:

-

Treat cells with the thiophene derivative for a specified time.

-

Harvest the cells and fix them in ice-cold 70% ethanol.[8]

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with propidium iodide (PI), a fluorescent DNA-binding dye.[19]

-

Analyze the DNA content of the cells using a flow cytometer.[20]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance has created an urgent need for the development of new antimicrobial agents. Thiophene derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[6]

Antibacterial Activity

Thiophene-based compounds have shown promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5]

2.1.1. Mechanism of Antibacterial Action:

The antibacterial mechanisms of thiophene derivatives are diverse and can include:

-

Inhibition of Bacterial Cell Division: Some thiophenyl-pyrimidine derivatives have been found to inhibit the polymerization of FtsZ, a key protein involved in bacterial cell division, leading to a bactericidal effect.[4]

-

Membrane Permeabilization: Certain thiophene derivatives can increase the permeability of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5]

-

Inhibition of DNA Gyrase: DNA gyrase is an essential bacterial enzyme involved in DNA replication. Thiophene derivatives have been identified that can inhibit this enzyme.[7]

2.1.2. Quantitative Data on Antibacterial Activity:

The following table summarizes the in vitro antibacterial activity of selected thiophene derivatives.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4 | Colistin-Resistant A. baumannii | MIC50: 16 | [5] |

| Colistin-Resistant E. coli | MIC50: 8 | [5] | |

| Compound 5 | Colistin-Resistant A. baumannii | MIC50: 16 | [5] |

| Colistin-Resistant E. coli | MIC50: 32 | [5] | |

| Compound 8 | Colistin-Resistant A. baumannii | MIC50: 32 | [5] |

| Colistin-Resistant E. coli | MIC50: 32 | [5] | |

| Compound 25 | S. aureus | 16 | [6] |

| E. faecalis | 16 | [6] | |

| B. cereus | 16 | [6] | |

| Compound 26 | S. aureus | 16 | [6] |

| E. faecalis | 16 | [6] | |

| B. cereus | 16 | [6] |

Antifungal Activity

Thiophene derivatives also exhibit promising antifungal activity against a range of pathogenic fungi.

2.2.1. Mechanism of Antifungal Action:

The antifungal mechanisms of thiophene derivatives are still being elucidated, but some studies suggest that they may involve the inhibition of key fungal enzymes, such as dihydrofolate reductase.[21]

2.2.2. Quantitative Data on Antifungal Activity:

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 25 | C. albicans | 16 | [6] |

| Compound 26 | C. albicans | 16 | [6] |

Experimental Protocols for Antimicrobial Susceptibility Testing

2.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22]

Protocol:

-

Prepare serial twofold dilutions of the thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[23]

Caption: Workflow for MIC determination by broth microdilution.

Antiviral Activity: A Frontier in Thiophene Research

Recent studies have highlighted the potential of thiophene derivatives as broad-spectrum antiviral agents, showing efficacy against a range of viruses.[24]

Mechanism of Antiviral Action

Thiophene derivatives can target various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.[24] For example, certain thiophene derivatives have been identified as potent inhibitors of the Ebola virus entry by targeting the interaction between the viral glycoprotein and the host cell receptor.[25]

Quantitative Data on Antiviral Activity

| Compound ID | Virus | EC50 (µM) | Reference |

| Thiophene Derivative | Ebola Virus (pseudotyped) | Varies (micromolar range) | [25] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and thiophene derivatives have shown significant promise as anti-inflammatory agents.[2][15]

Mechanism of Anti-inflammatory Action

A key mechanism of the anti-inflammatory action of thiophene derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting COX and LOX, thiophene derivatives can effectively reduce inflammation. Some derivatives have also been shown to downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-8.[26]

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives have been demonstrated in various in vivo models, such as the carrageenan-induced paw edema model in rats.[27]

Experimental Protocol for In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Assay:

-

Inject a solution of carrageenan into the paw of a rat to induce inflammation.

-

Administer the thiophene derivative orally or intraperitoneally at different doses.

-

Measure the volume of the paw at regular intervals to assess the extent of edema.

-

Compare the paw volume of the treated group with that of a control group to determine the anti-inflammatory activity.

Synthesis of Biologically Active Thiophene Derivatives

The Gewald reaction is a versatile and widely used one-pot synthesis for preparing highly substituted 2-aminothiophenes, which are common precursors for many biologically active derivatives.[10][11]

Gewald Reaction Protocol

Protocol:

-

In a round-bottom flask, combine the starting carbonyl compound (ketone or aldehyde), an α-cyanoester (e.g., ethyl cyanoacetate), and elemental sulfur.[10]

-

Add a suitable solvent (e.g., ethanol) and a basic catalyst (e.g., diethylamine or piperidine).[10]

-

Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography.[10]

-

Upon completion, cool the mixture and purify the product by recrystallization or column chromatography.

Caption: Simplified scheme of the Gewald reaction.

Conclusion and Future Perspectives

Thiophene and its derivatives represent a privileged scaffold in medicinal chemistry, with a remarkable diversity of biological activities. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them highly attractive for the development of novel therapeutics. Future research in this field will likely focus on the design and synthesis of more potent and selective thiophene derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies. The continued exploration of this versatile heterocyclic system holds great promise for addressing unmet medical needs and advancing human health.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of 3-Halobenzo[<i>b</i>]thiophenes as Potential Antibacterial and Antifungal Agents - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. clyte.tech [clyte.tech]

- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cosmobiousa.com [cosmobiousa.com]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biocompare.com [biocompare.com]

- 21. mdpi.com [mdpi.com]

- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. actascientific.com [actascientific.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. tandfonline.com [tandfonline.com]

Reactivity profile of (4-Methylthiophen-3-yl)methanol

An In-Depth Technical Guide to the Reactivity Profile of (4-Methylthiophen-3-yl)methanol

Abstract